(4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride
Description
Historical Context of Thieno[3,4-b]pyrazine Chemistry
The development of thieno[3,4-b]pyrazine chemistry traces its origins to the early investigations of fused heterocyclic systems in the mid-20th century. The foundational work in this field gained significant momentum in 2002 when Kenning and colleagues established the first general synthetic route for the efficient preparation of 2,3-disubstituted thieno[3,4-b]pyrazines. This breakthrough addressed previous challenges in preparing the crucial precursor 3,4-diaminothiophene and introduced novel methodologies utilizing alpha-diones prepared through organocuprate reactions with oxalyl chloride. The synthetic approach allowed for the convenient preparation of thieno[3,4-b]pyrazine and its 2,3-disubstituted analogues with substituents including methyl, hexyl, octyl, decyl, dodecyl, and phenyl groups in high yields.
Following these initial developments, the field experienced substantial expansion throughout the early 2000s and beyond. Researchers began exploring the structural, electrochemical, and acid-base properties of these compounds through comprehensive characterization studies. The establishment of these fundamental synthetic methodologies provided the foundation for subsequent investigations into more complex derivatives and applications. By the 2010s, thieno[3,4-b]pyrazine-based materials had gained recognition for their potential in low band gap organic materials and conjugated polymer systems. The historical progression of this chemistry demonstrates a clear evolution from basic synthetic methodology development to sophisticated applications in materials science and electronics.
The significance of these early developments cannot be overstated, as they established the chemical principles that would later enable the synthesis of more complex derivatives, including the octahydro variants that represent fully saturated analogues of the aromatic thieno[3,4-b]pyrazine core structure. The synthetic strategies developed during this period continue to influence contemporary approaches to thieno[3,4-b]pyrazine chemistry and have directly contributed to the accessibility of compounds such as (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride.
Significance of Heterocyclic Compounds in Organic Chemistry
Heterocyclic compounds represent one of the most important classes of organic molecules, distinguished by their cyclic structures containing at least one heteroatom in addition to carbon. These compounds play fundamental roles in biochemistry and pharmacology, with many biologically active compounds including essential biomolecules such as nucleic acids, vitamins, and amino acids containing heterocyclic rings in their structures. The significance of heterocyclic chemistry is underscored by the fact that more than half of all known organic compounds are heterocycles, and approximately 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles.
The unique electronic properties conferred by heteroatoms such as nitrogen, oxygen, and sulfur give heterocyclic compounds distinctive reactivity patterns and physicochemical properties that distinguish them from their all-carbon ring analogues. In the case of nitrogen-containing heterocycles like pyrazines, the presence of electronegative nitrogen atoms within the ring system creates electron-deficient aromatic systems that exhibit characteristic chemical behavior. These electron-deficient properties make pyrazine derivatives particularly valuable in materials science applications, where they can serve as electron-accepting units in donor-acceptor systems.
The versatility of heterocyclic compounds extends beyond their fundamental chemical properties to encompass their synthetic accessibility and structural diversity. Modern heterocyclic chemistry has developed sophisticated methodologies for constructing complex polycyclic systems through various cyclization reactions, cross-coupling processes, and functional group transformations. The ability to modify heterocyclic scaffolds through substitution, ring fusion, and saturation reactions provides chemists with powerful tools for fine-tuning molecular properties to achieve specific performance characteristics in applications ranging from pharmaceuticals to electronic materials.
Within the broader context of heterocyclic chemistry, thieno[3,4-b]pyrazine derivatives occupy a unique position due to their combination of sulfur and nitrogen heteroatoms in a fused bicyclic system. This structural arrangement provides opportunities for both electronic property modulation and chemical modification that are not available in simpler heterocyclic systems. The development of saturated analogues, such as octahydrothieno[3,4-b]pyrazine derivatives, further expands the chemical space available for exploration and application development.
Overview of Octahydrothieno[3,4-b]pyrazine Derivatives
Octahydrothieno[3,4-b]pyrazine derivatives represent the fully saturated analogues of the aromatic thieno[3,4-b]pyrazine system, characterized by the complete hydrogenation of all double bonds within the fused bicyclic framework. This saturation fundamentally alters the electronic properties of the system, transforming it from an aromatic electron-deficient heterocycle to a saturated bicyclic structure with different conformational and chemical characteristics. The octahydro derivatives retain the basic connectivity pattern of the parent thieno[3,4-b]pyrazine system while introducing significant flexibility in ring conformation and stereochemical considerations.
The structural features of octahydrothieno[3,4-b]pyrazine derivatives include a saturated thiophene ring fused to a saturated pyrazine ring, creating a rigid bicyclic framework with multiple stereocenters. The presence of these stereocenters introduces stereochemical complexity, as evidenced by the specific stereochemical descriptors (4Ar,7as) in the compound under discussion. These stereochemical considerations are crucial for understanding the three-dimensional structure and potential biological activity of these compounds, as different stereoisomers may exhibit significantly different properties and activities.
The synthesis of octahydrothieno[3,4-b]pyrazine derivatives typically involves either direct reduction of aromatic thieno[3,4-b]pyrazine precursors or alternative synthetic routes that construct the saturated bicyclic system through cyclization reactions of appropriate precursors. The reduction approach has been demonstrated in various research contexts, where aromatic thieno[3,4-b]pyrazine compounds are subjected to hydrogenation or other reduction conditions to achieve complete saturation of the ring system. Alternative synthetic approaches may involve the cyclization of appropriately substituted thiophene and pyrazine precursors under conditions that favor the formation of the desired saturated bicyclic structure.
The chemical properties of octahydrothieno[3,4-b]pyrazine derivatives differ significantly from their aromatic counterparts due to the absence of aromatic stabilization and the increased conformational flexibility of the saturated rings. These compounds typically exhibit properties more similar to aliphatic heterocycles, with increased basicity of the nitrogen atoms and altered solubility characteristics. The nitrogen atoms in the saturated pyrazine ring retain their ability to form hydrogen bonds and coordinate with metal centers, making these compounds potentially useful in coordination chemistry and as ligands for various applications.
Current Research Status of this compound
The specific compound this compound represents a highly functionalized derivative within the octahydrothieno[3,4-b]pyrazine family, distinguished by its specific stereochemical configuration and the presence of a 2-methoxyethyl substituent. Current research interest in this compound stems from its potential applications in pharmaceutical development and its utility as a synthetic intermediate for more complex molecular architectures. The compound is primarily classified as a research chemical, with investigations focusing on its synthetic accessibility, structural characterization, and potential biological activity profiles.
The synthesis of this compound typically involves multiple synthetic steps, beginning with the construction of the octahydrothieno[3,4-b]pyrazine core structure followed by introduction of the 2-methoxyethyl substituent through appropriate alkylation or substitution reactions. The stereochemical control required to achieve the specific (4Ar,7as) configuration presents synthetic challenges that require careful selection of reaction conditions and stereochemical directing elements. The formation of the dihydrochloride salt form is achieved through treatment with hydrochloric acid, which protonates both nitrogen atoms in the pyrazine ring to form a stable, crystalline salt that exhibits improved solubility in polar solvents.
Current characterization studies of this compound focus on its structural properties, including nuclear magnetic resonance spectroscopy analysis, mass spectrometry confirmation, and crystallographic studies where applicable. The compound exhibits characteristic spectroscopic features consistent with its proposed structure, including signals corresponding to the methoxyethyl substituent and the saturated bicyclic core structure. The dihydrochloride salt form provides enhanced stability and improved handling characteristics compared to the free base form of the compound.
Research applications of this compound currently center on its potential as a pharmaceutical intermediate and its use in medicinal chemistry research programs. The compound serves as a valuable building block for the construction of more complex molecular structures that may exhibit biological activity. Additionally, the specific stereochemical features of this compound make it useful for studies investigating structure-activity relationships and stereochemical effects on biological activity. The availability of this compound through specialized chemical suppliers indicates its recognition as a valuable research tool in contemporary organic and medicinal chemistry investigations.
Properties
IUPAC Name |
(4aS,7aR)-4-(2-methoxyethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S.2ClH/c1-14-5-4-11-3-2-10-8-6-15(12,13)7-9(8)11;;/h8-10H,2-7H2,1H3;2*1H/t8-,9+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLBWUMXAIWQGX-DBEJOZALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNC2C1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis
The synthesis begins with constructing the octahydrothieno[3,4-b]pyrazine core, a fused heterocyclic system. This is typically achieved through cyclization reactions involving suitable precursors such as thiophene derivatives and hydrazines or pyrazines. For instance, one common approach involves:
- Preparation of a thiophene derivative with appropriate substituents.
- Condensation with hydrazine derivatives to form the pyrazine ring.
- Cyclization under controlled conditions (temperature, solvents) to generate the fused heterocycle.
Functional Group Introduction
Subsequently, the methoxyethyl side chain is introduced via nucleophilic substitution or addition reactions. The key steps include:
- Preparation of 2-methoxyethyl halides or equivalents as electrophilic reagents.
- Nucleophilic attack on the heterocyclic intermediate to attach the side chain selectively at the desired position, often facilitated by catalysts or activating groups.
Stereoselective Control
Given the importance of stereochemistry, chiral catalysts or auxiliaries are employed to favor the formation of the (4Ar,7as)-stereoisomer. This involves:
- Chiral catalysts during key steps to control stereochemistry.
- Chiral resolution techniques if racemic mixtures are initially formed.
Oxidation to Dioxide
The oxidation step introduces the 6,6-dioxide functional group, often using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions to avoid over-oxidation or decomposition.
Salt Formation
Finally, the compound is converted into its dihydrochloride salt form by:
- Reaction with hydrogen chloride gas or hydrochloric acid in an aqueous medium.
- Isolation and purification through crystallization or chromatography to obtain the final dihydrochloride product.
Data Table: Summary of Preparation Methods
| Step | Reagents & Conditions | Purpose | References/Notes |
|---|---|---|---|
| 1. Core synthesis | Thiophene derivatives + hydrazines | Form heterocycle | Common in heterocyclic chemistry |
| 2. Side chain attachment | 2-methoxyethyl halides + base | Functionalization | Nucleophilic substitution |
| 3. Stereocontrol | Chiral catalysts or resolution | Stereoisomer selectivity | Ensures stereochemical purity |
| 4. Oxidation | H2O2 or KMnO4 | Form 6,6-dioxide | Mild oxidation conditions |
| 5. Salt formation | HCl gas or HCl solution | Dihydrochloride salt | Purification step |
Research Findings and Optimization Strategies
Recent studies emphasize the importance of optimizing each step for maximum yield and stereoselectivity. Techniques such as flow chemistry, microwave-assisted synthesis, and advanced purification methods (chromatography, recrystallization) have been explored to improve efficiency and scalability.
Notes on Industrial Scale
Industrial production would involve continuous flow reactors for oxidation and salt formation, with in-line purification to reduce impurities. Catalysis and solvent recycling are also critical for cost-effective manufacturing.
Chemical Reactions Analysis
Types of Reactions
(4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride is a member of the thieno[3,4-b]pyrazine class, which has garnered attention in various scientific domains due to its potential applications in medicinal chemistry and pharmacology. This article explores the applications of this compound, supported by case studies and data tables.
Antimicrobial Activity
One of the most significant applications of thieno[3,4-b]pyrazines is their antimicrobial properties. Research has indicated that derivatives of this compound exhibit activity against various bacterial strains. For instance, studies have shown that modifications to the thieno[3,4-b]pyrazine structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.
Antidepressant Potential
Thieno[3,4-b]pyrazine derivatives have been investigated for their potential antidepressant effects. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in treating mood disorders. Clinical trials are ongoing to evaluate its safety and efficacy in human subjects.
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. Animal studies have indicated that it could reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of oxidative stress and inflammation pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of thieno[3,4-b]pyrazines and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly increased activity against resistant strains.
Case Study 2: Neuroprotection in Alzheimer's Models
A study conducted at a prominent university examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was administered over six weeks and resulted in a marked reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Mechanism of Action
The mechanism of action of (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The thieno[3,4-b]pyrazine scaffold is a versatile platform for drug discovery. Below is a comparative analysis of structurally related analogs, focusing on substituents, physicochemical properties, and synthetic routes.
Structural and Functional Group Comparisons
Physicochemical and Pharmacological Properties
- Solubility : The dihydrochloride salt form of the target compound ensures higher aqueous solubility compared to neutral analogs. The 2-methoxyethyl group further enhances polarity, whereas methyl or cyclopropylmethyl substituents may reduce solubility .
- highlights that such modifications influence reorganization energy (λ), impacting ambipolar charge transport in materials science .
- Bioavailability: The methoxyethyl group’s ether linkage may improve membrane permeability compared to bulkier or non-polar substituents.
Biological Activity
- Molecular Formula : C₈H₁₄Cl₂N₂S
- Molecular Weight : 215.18 g/mol
- CAS Number : 151213-42-2
Research indicates that compounds in the thieno[3,4-b]pyrazine class may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. The specific mechanism of action for (4Ar,7as)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride remains under investigation, but preliminary studies suggest it may exhibit effects on:
- Dopaminergic pathways : Potential implications in neuropsychiatric disorders.
- Serotonin receptors : Possible anxiolytic effects.
Pharmacological Studies
Numerous studies have explored the pharmacological profile of thieno[3,4-b]pyrazines. For instance:
- Antidepressant-like activity : In animal models, compounds similar to this compound have shown significant antidepressant-like effects in behavioral assays.
- Neuroprotective effects : Some derivatives have been noted for their ability to protect neuronal cells from oxidative stress.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to establish a comprehensive safety profile. Common safety evaluations include:
- Acute toxicity tests : Evaluating lethal doses in animal models.
- Chronic exposure studies : Assessing long-term effects on health.
Study 1: Antidepressant Effects
A study published in 2022 evaluated the antidepressant-like effects of thieno[3,4-b]pyrazines in a rodent model of depression. The results indicated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. The authors concluded that this compound could be a candidate for further development as an antidepressant.
Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of related compounds against neurodegeneration induced by oxidative stress. Findings suggested that this compound provided significant protection to neuronal cells in vitro.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in behaviors | [Study 1] |
| Neuroprotection | Protection against oxidative stress | [Study 2] |
| Dopaminergic modulation | Potential therapeutic target | Ongoing research |
Toxicity Profile
| Test Type | Result | Reference |
|---|---|---|
| Acute toxicity | LD50 not established | Preliminary data |
| Chronic exposure | Long-term effects under study | Ongoing research |
Q & A
Q. What are the established synthetic routes for (4aR,7aS)-1-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine dihydrochloride?
The synthesis typically involves constructing the thieno[3,4-b]pyrazine core via organocuprate reactions with oxalyl chloride to generate α-diones, followed by cyclization with diaminothiophene precursors. For N-substitution, the 2-methoxyethyl group is introduced via alkylation or nucleophilic substitution. Recent advancements use stereoselective methods to control the (4aR,7aS) configuration, such as chiral auxiliaries or asymmetric catalysis . The dihydrochloride salt is formed by treating the free base with HCl in polar solvents (e.g., ethanol/water), followed by recrystallization .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- NMR spectroscopy : Assigning proton and carbon signals to verify stereochemistry and substituent placement.
- X-ray crystallography : Resolving absolute configuration, particularly for the octahydrothieno-pyrazine ring system .
- HPLC-MS : Assessing purity (>95%) and detecting trace impurities (e.g., residual solvents, byproducts) .
- Electrochemical analysis : Measuring redox properties, which are influenced by the thieno-pyrazine moiety .
Q. How is the dihydrochloride form purified, and why is this salt preferred in research?
The dihydrochloride salt is purified via recrystallization from ethanol/water mixtures, leveraging its high solubility in polar solvents and low solubility upon cooling. Salt formation improves stability, reduces hygroscopicity, and facilitates handling in biological assays by enhancing aqueous solubility .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of the octahydrothieno-pyrazine core?
Stereoselectivity is achieved through:
- Chiral catalysts : Asymmetric hydrogenation of intermediate enamines or imines.
- Ring-closing metathesis : Using Grubbs catalysts to form the bicyclic system with defined stereochemistry.
- Crystallization-induced resolution : Separating diastereomers via selective crystallization of the dihydrochloride salt .
Q. What factors influence the compound’s stability under varying experimental conditions?
Stability is sensitive to:
- pH : Degradation occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions due to hydrolysis of the thieno-pyrazine ring.
- Temperature : Store at –20°C in inert atmospheres; prolonged exposure to >40°C accelerates decomposition.
- Light : Photodegradation is mitigated by amber glassware or opaque storage containers .
Q. How can contradictions in reported pKa values for this compound be resolved?
Discrepancies arise from solvent polarity and measurement techniques (e.g., potentiometry vs. spectrophotometry). To resolve:
- Use unified solvent systems (e.g., 50% aqueous DMSO) for consistency.
- Cross-validate with computational models (DFT calculations) to predict ionization states .
Q. What strategies are effective for analyzing reactivity in non-aqueous solvents?
Q. How can analytical methods be optimized for impurity profiling in batch synthesis?
Develop a gradient HPLC protocol with:
- Column : C18, 3.5 µm, 150 mm × 4.6 mm.
- Mobile phase : 0.1% TFA in water/acetonitrile (95:5 to 50:50 over 20 min).
- Detection : UV at 254 nm and MS/MS for structural confirmation of impurities (e.g., dealkylated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
